molecular formula C7H5Cl3O B1293717 2,3,5-Trichlorobenzyl alcohol CAS No. 54135-81-8

2,3,5-Trichlorobenzyl alcohol

Cat. No. B1293717
CAS RN: 54135-81-8
M. Wt: 211.5 g/mol
InChI Key: MKERQGLKSFEKAE-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5Cl3O and its molecular weight is 211.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,5-Trichlorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Trichlorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54135-81-8

Product Name

2,3,5-Trichlorobenzyl alcohol

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

IUPAC Name

(2,3,5-trichlorophenyl)methanol

InChI

InChI=1S/C7H5Cl3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2

InChI Key

MKERQGLKSFEKAE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CO)Cl)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)Cl)Cl

Other CAS RN

54135-81-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,3,5-trichlorobenzaldehyde (Aldrich, 50 gms) in ethanol (1.0 L) at room temperature was added NaBH4 (7.00 gms) and the resulting mixture stirred for 3.5 hours. The reaction was quenched with water, and the solvent evaporated in vacuo before partitioning the residue between CHCl3 and saturated NaHCO3 solution. The organic phase was washed with brine, dried over MgSO4, filtered and the solvent evaporated in vacuo to leave a white solid. 43.00 gms, mp.90°-93° C.
Quantity
50 g
Type
reactant
Reaction Step One
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Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 5.5 grams (0.144 mole) of lithium aluminum hydride in 300 mL of diethyl ether was stirred, and 25.0 grams (0.111 mole) of 2,3,5-trichlorobenzoic acid in 200 mL of diethyl ether was added dropwise at a rate which maintained a gentle reflux. The complete addition required about 75 minutes. Upon completion of addition, the reaction was mixture heated at reflux for 4.5 hours. After this time the reaction mixture was stirred for about 16 hours, during which time it was allowed to cool to ambient temperature. The reaction mixture was then cooled to below 10° C., and 6 mL of water was added slowly dropwise. Upon completion of addition, 5 mL of aqueous 20% sodium hydroxide was added dropwise, followed by an additional 12 mL of water added dropwise. The reaction mixture was then stirred for 20 minutes and filtered through diatomaceous earth. The filtrate was concentrated under reduced pressure to a residue. The residue was stirred into water, and the combination was extracted with ethyl acetate. The extracts were combined and washed with three portions of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 17.1 grams of 2,3,5-trichlorophenylmethanol. The NMR spectrum was consistent with the proposed structure.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
reactant
Reaction Step Five

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